molecular formula C29H32N4O2S B11087293 N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide CAS No. 539809-62-6

N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide

Cat. No.: B11087293
CAS No.: 539809-62-6
M. Wt: 500.7 g/mol
InChI Key: LPYXVCBHCUUXCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the attachment of the aromatic rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and confirming the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the triazole ring and aromatic groups, but differ in specific substituents and functional groups. The unique combination of functional groups in This compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

539809-62-6

Molecular Formula

C29H32N4O2S

Molecular Weight

500.7 g/mol

IUPAC Name

N-phenyl-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H32N4O2S/c1-4-11-23-16-18-26(19-17-23)35-20-27-30-31-29(33(27)25-14-9-6-10-15-25)36-21-28(34)32(22(2)3)24-12-7-5-8-13-24/h5-10,12-19,22H,4,11,20-21H2,1-3H3

InChI Key

LPYXVCBHCUUXCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N(C4=CC=CC=C4)C(C)C

Origin of Product

United States

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